molecular formula C13H10N4O3 B273887 3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine

3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine

Cat. No. B273887
M. Wt: 270.24 g/mol
InChI Key: NQHTZAGCUXVQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine, also known as NBDMP, is a chemical compound that has been extensively studied for its potential application in biological research.

Mechanism of Action

3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine works by binding to specific amino acid residues in proteins, resulting in a change in fluorescence intensity. This change in fluorescence can be used to monitor conformational changes in proteins and to study protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biochemical and physiological processes in cells and tissues, making it an ideal tool for studying protein function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine is its high sensitivity and selectivity for specific amino acid residues in proteins. However, its use is limited by its potential toxicity and the need for specialized equipment for fluorescence measurements.

Future Directions

There are several potential future directions for the use of 3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine in biological research. These include the development of new labeling strategies for proteins and peptides, the application of this compound in the study of protein-protein interactions in cells and tissues, and the development of new fluorescent probes based on the this compound scaffold.
In conclusion, this compound is a promising tool for studying protein function and has potential applications in a wide range of biological research areas. Its unique properties and versatility make it an important compound for future research and development in the field of biochemistry and molecular biology.

Synthesis Methods

3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine can be synthesized through a multistep process involving the reaction of 2-nitrobenzoyl chloride with pyridine in the presence of a base, followed by the reaction of the resulting intermediate with sodium azide and triphenylphosphine. The final product is obtained through the reaction of the azide intermediate with formaldehyde.

Scientific Research Applications

3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine has been used as a fluorescent probe for the detection of protein conformational changes, as well as for the labeling of proteins and peptides. It has also been used in the study of protein-protein interactions and enzyme activity.

properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

2-nitro-N-(pyridin-3-ylmethylimino)benzamide

InChI

InChI=1S/C13H10N4O3/c18-13(11-5-1-2-6-12(11)17(19)20)16-15-9-10-4-3-7-14-8-10/h1-8H,9H2

InChI Key

NQHTZAGCUXVQGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N=NCC2=CN=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=NCC2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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